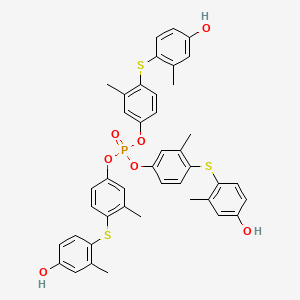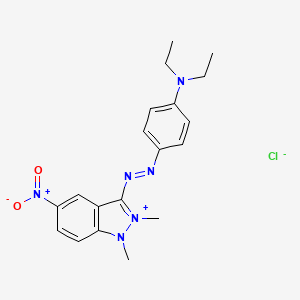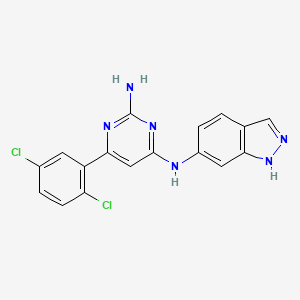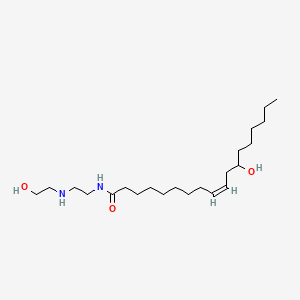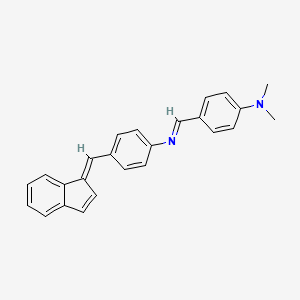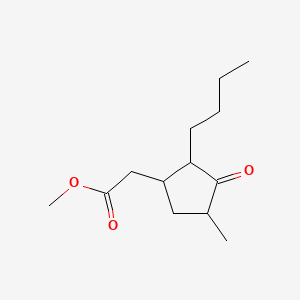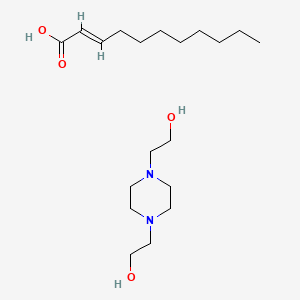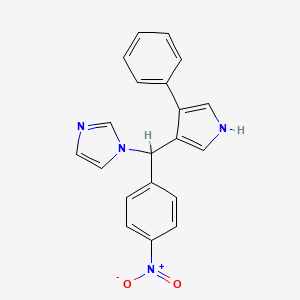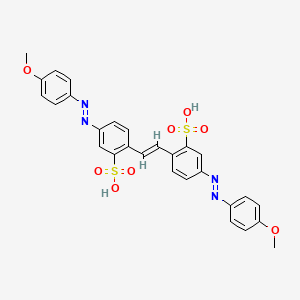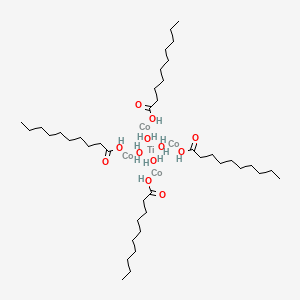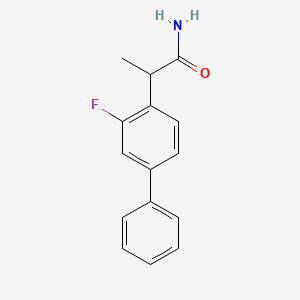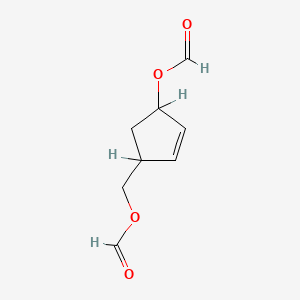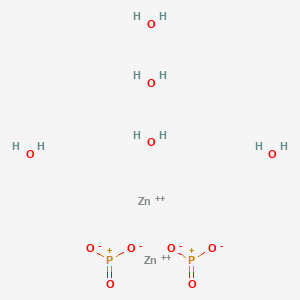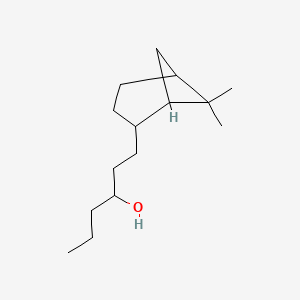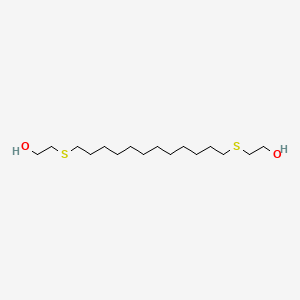
2,2'-(Dodecane-1,12-diylbis(thio))bisethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Dodecane-1,12-diylbis(thio))bisethanol is an organic compound with the molecular formula C16H34O2S2 and a molecular weight of 322.57 g/mol This compound is characterized by the presence of two ethanol groups attached to a dodecane chain via sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Dodecane-1,12-diylbis(thio))bisethanol typically involves the reaction of dodecanethiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,2’-(Dodecane-1,12-diylbis(thio))bisethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Dodecane-1,12-diylbis(thio))bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
2,2’-(Dodecane-1,12-diylbis(thio))bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-(Dodecane-1,12-diylbis(thio))bisethanol involves its interaction with various molecular targets. The compound’s hydroxyl and thiol groups allow it to participate in hydrogen bonding and thiol-disulfide exchange reactions, which can modulate the activity of enzymes and other proteins. These interactions can influence cellular pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Hexane-1,6-diylbis(thio))bisethanol
- 2,2’-(Octane-1,8-diylbis(thio))bisethanol
- 2,2’-(Decane-1,10-diylbis(thio))bisethanol
Uniqueness
2,2’-(Dodecane-1,12-diylbis(thio))bisethanol is unique due to its longer dodecane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
41891-96-7 |
|---|---|
Formule moléculaire |
C16H34O2S2 |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
2-[12-(2-hydroxyethylsulfanyl)dodecylsulfanyl]ethanol |
InChI |
InChI=1S/C16H34O2S2/c17-11-15-19-13-9-7-5-3-1-2-4-6-8-10-14-20-16-12-18/h17-18H,1-16H2 |
Clé InChI |
XPFPXZRKIRAJDU-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCSCCO)CCCCCSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


